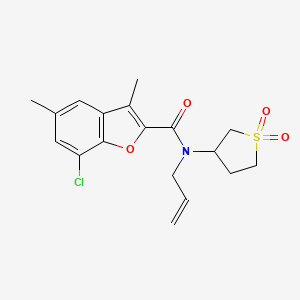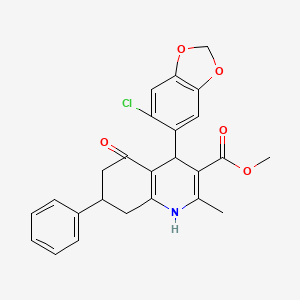![molecular formula C21H22Cl2N2O2 B5224711 1-(4-chlorobenzyl)-N-[2-(2-chlorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5224711.png)
1-(4-chlorobenzyl)-N-[2-(2-chlorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorobenzyl)-N-[2-(2-chlorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide is a chemical compound that has been synthesized for scientific research purposes. This compound is commonly referred to as CB-13 and is classified as a synthetic cannabinoid. Synthetic cannabinoids are a class of compounds that are designed to mimic the effects of the natural cannabinoids found in the cannabis plant. CB-13 has gained attention in the scientific community due to its potential therapeutic applications and its unique mechanism of action.
Wirkmechanismus
CB-13 works by binding to the CB1 and CB2 receptors in the brain and peripheral nervous system. These receptors are part of the endocannabinoid system, which is responsible for regulating various physiological processes such as appetite, pain sensation, and mood. CB-13 has a unique binding profile and has been shown to have a high affinity for the CB2 receptor.
Biochemical and Physiological Effects:
CB-13 has been shown to have a range of biochemical and physiological effects. In animal studies, CB-13 has been shown to reduce pain sensitivity and improve mood. CB-13 has also been shown to have anti-inflammatory properties and may be useful in the treatment of various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CB-13 in lab experiments is its unique mechanism of action. CB-13 has a high affinity for the CB2 receptor, which makes it a useful tool for studying the endocannabinoid system. However, one of the limitations of using CB-13 in lab experiments is its potential for misuse. Due to its psychoactive effects, CB-13 must be handled with care and used in a controlled environment.
Zukünftige Richtungen
There are numerous future directions for research on CB-13. Some of the most promising areas of research include the development of CB-13-based therapies for chronic pain, anxiety, and depression. CB-13 may also be useful in the treatment of various inflammatory conditions. Further research is needed to fully understand the potential therapeutic applications of CB-13 and to determine the optimal dosages and administration routes.
Synthesemethoden
CB-13 can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis method for CB-13 is complex and requires a high level of expertise in organic chemistry. The exact details of the synthesis method are not disclosed to the public due to the potential for misuse.
Wissenschaftliche Forschungsanwendungen
CB-13 has been the subject of numerous scientific studies due to its potential therapeutic applications. Some of the most promising areas of research include the treatment of chronic pain, anxiety, and depression. CB-13 has also been shown to have anti-inflammatory properties and may be useful in the treatment of various inflammatory conditions.
Eigenschaften
IUPAC Name |
N-[2-(2-chlorophenyl)ethyl]-1-[(4-chlorophenyl)methyl]-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N2O2/c22-18-8-5-15(6-9-18)13-25-14-17(7-10-20(25)26)21(27)24-12-11-16-3-1-2-4-19(16)23/h1-6,8-9,17H,7,10-14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQBMJSNUMLHSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1C(=O)NCCC2=CC=CC=C2Cl)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[3-(3,5-dimethylphenoxy)propoxy]quinoline](/img/structure/B5224637.png)
![N'-(3-methoxypropyl)-N-methyl-N-[4-(4-morpholinyl)butyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5224649.png)

![4-(3-nitrophenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B5224657.png)
![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-oxo-1-piperidinyl)propanamide](/img/structure/B5224658.png)

![N-(4-fluorobenzyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5224687.png)
![1-[4-({3-[(1R*,3s,6r,8S*)-4-azatricyclo[4.3.1.1~3,8~]undec-4-ylcarbonyl]-5-isoxazolyl}methoxy)phenyl]ethanone](/img/structure/B5224693.png)
![methyl 4-(2-bromo-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5224708.png)
![N-cyclobutyl-N'-cyclopentyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5224717.png)

![3,5-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B5224731.png)
